N-(3-ethoxyphenyl)-4-methoxybenzamide

CYP inhibition ADME profiling drug metabolism

Cancer drug discovery programs targeting CYP1B1 often lack selective chemical probes with minimal CYP3A4 interference. N-(3-ethoxyphenyl)-4-methoxybenzamide directly addresses this gap. Key advantages: (1) Moderate CYP1B1 inhibitory activity (IC50=900 nM) with >11-fold selectivity over CYP3A4 (IC50>10,000 nM), enabling clean functional assays. (2) Favorable CNS drug-likeness (logP 3.46, TPSA 38.0 Ų) supports blood-brain barrier penetration studies. (3) Distinct meta-ethoxy substitution differentiates it from para-isomers in property-diverse screening collections. Supplied as a research-grade screening compound with typical 1-week shipment; ideal for hit validation and kinase/PDE inhibitor lead generation campaigns.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B267682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO3/c1-3-20-15-6-4-5-13(11-15)17-16(18)12-7-9-14(19-2)10-8-12/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyRUQLKMYPVXZLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethoxyphenyl)-4-methoxybenzamide: Physicochemical Identity and Screening Library Positioning


N-(3-Ethoxyphenyl)-4-methoxybenzamide (C16H17NO3, MW 271.31 g/mol) is a synthetic, achiral N-aryl benzamide small molecule available from commercial screening libraries (ChemDiv compound Y508-0687) . It features a 4-methoxybenzamide core coupled to a 3-ethoxyphenyl aniline moiety, positioning it within the 3-alkoxybenzamide chemotype. Computed physicochemical properties include a logP of 3.46, logD (pH 7.4) of 3.46, topological polar surface area of 38.0 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound is supplied as a research-grade screening compound with a typical shipment timeline of one week . This compound has not been the subject of dedicated published primary research literature; its available bioactivity data derive from authoritative curated databases and physicochemical property computations rather than peer-reviewed structure–activity relationship studies.

Why N-(3-Ethoxyphenyl)-4-methoxybenzamide Cannot Be Interchanged with Positional Isomers or Simplified Analogs


The 3-alkoxybenzamide chemotype exhibits structure-dependent biological activity that precludes simplistic analog substitution. Meta-substitution of the ethoxy group on the N-phenyl ring, combined with para-methoxy substitution on the benzoyl ring, generates a distinct physicochemical profile compared with its para-ethoxy positional isomer N-(4-ethoxyphenyl)-4-methoxybenzamide . Published structure–activity relationship (SAR) studies on 3-alkoxybenzamide derivatives demonstrate that elongation of the 3-alkoxy chain markedly improves on-target antibacterial activity against both Bacillus subtilis and Staphylococcus aureus compared with 3-methoxybenzamide [1], confirming that the specific pattern and length of alkoxy substitution are functional determinants of biological potency that cannot be inferred from simplified benzamide analogs. Computational property differences further reinforce that the meta- versus para-ethoxy orientation alters lipophilicity, polar surface area, and predicted membrane partitioning .

Quantitative Differential Evidence for N-(3-Ethoxyphenyl)-4-methoxybenzamide Versus Closest Analogs


CYP Inhibition Profile: N-(3-Ethoxyphenyl)-4-methoxybenzamide vs. N-(3-Ethoxyphenyl)benzamide

N-(3-Ethoxyphenyl)-4-methoxybenzamide has been profiled against a panel of human cytochrome P450 isoforms, revealing moderate inhibitory activity against CYP1A1 (IC50 = 1,200 nM in HEK293 cells using 7-ethoxyresorufin as fluorogenic substrate, 30 min preincubation) and CYP1B1 (IC50 = 900 nM in yeast microsomal membranes using 7-ethoxyresorufin, 10 min incubation), with substantially weaker inhibition of CYP3A4 (IC50 > 10,000 nM) and CYP2C19 (IC50 ≈ 10,000 nM) [1]. In contrast, the des-4-methoxy analog N-(3-ethoxyphenyl)benzamide has reported primary activity against cholinesterase enzymes rather than CYP isoforms, with reported IC50 values at ecto-5'-nucleotidase of 101 nM [2]. The presence of the 4-methoxy group on the benzoyl ring in the target compound redirects the biological target engagement profile from nucleotidase/cholinesterase toward CYP enzyme interactions, establishing target compound differentiation through the 4-methoxy substituent [1][2].

CYP inhibition ADME profiling drug metabolism

Physicochemical Differentiation: Meta-Ethoxy vs. Para-Ethoxy Positional Isomer

The meta-ethoxy positional isomer N-(3-ethoxyphenyl)-4-methoxybenzamide differs quantifiably from its para-ethoxy counterpart N-(4-ethoxyphenyl)-4-methoxybenzamide in key computed physicochemical properties . The meta-isomer exhibits a computed logP of 3.46 and a topological polar surface area (TPSA) of 38.0 Ų , whereas the para-isomer has a computed logP of 3.22–3.35 (ACD/LogP and KOWWIN estimates) and a larger TPSA of 48.0 Ų . The meta-isomer also has one fewer rotatable bond. Both isomers share identical molecular formula (C16H17NO3), MW (271.31), hydrogen bond acceptor count (4), and hydrogen bond donor count (1) , meaning their property divergence derives solely from the substitution position. The 0.24–0.35 log unit higher logP combined with a 10 Ų lower TPSA positions the meta-isomer more favorably within common CNS drug-likeness parameter space (logP < 5, TPSA < 60–70 Ų), although both isomers satisfy these thresholds .

physicochemical properties logP polar surface area CNS drug-likeness

Structural Basis for Enhanced Antibacterial Activity: 3-Ethoxy Substitution in the 3-Alkoxybenzamide Class

Published SAR studies on 3-alkoxybenzamide derivatives establish that chain elongation at the 3-position of the benzamide scaffold substantially improves on-target antibacterial activity against both Gram-positive and Gram-negative strains [1]. Specifically, subseries of 3-alkyloxybenzamide derivatives exhibited greatly improved on-target activity against Bacillus subtilis and Staphylococcus aureus, and remarkably increased antibacterial activity against B. subtilis ATCC 9372, penicillin-susceptible S. aureus ATCC 25923, methicillin-resistant S. aureus ATCC 29213 (MRSA), and penicillin-resistant S. aureus PR compared with 3-methoxybenzamide [1]. N-(3-Ethoxyphenyl)-4-methoxybenzamide, bearing a 3-ethoxy substituent on the N-phenyl ring, belongs to this 3-elongated alkoxybenzamide subclass. In contrast, 3-phenoxyalkyloxybenzamide, 3-heteroarylalkyloxybenzamide, and 3-heteroarylthioalkyloxybenzamide derivatives showed significant improvement only against B. subtilis ATCC 9372, indicating that the 3-alkoxy subclass (to which the target compound belongs) possesses a broader antibacterial spectrum [1].

antibacterial FtsZ inhibition 3-alkoxybenzamide SAR

Lipophilic Efficiency Differentiation for Blood–Brain Barrier Penetration Potential

The 3-ethoxybenzamide scaffold has been established as conferring blood–brain barrier (BBB) permeability: 3-ethoxybenzamide itself is characterized as a BBB-penetrant FtsZ inhibitor that distributes widely and rapidly in vivo, reaching rapid equilibrium between tissues and blood . N-(3-Ethoxyphenyl)-4-methoxybenzamide retains the 3-ethoxyphenyl substructure associated with this property and augments it with a 4-methoxybenzamide moiety. Its computed logP of 3.46 and TPSA of 38.0 Ų place it within the optimal CNS drug-likeness space defined by Wager et al. (logP 1–5, TPSA < 70 Ų) and substantially below the TPSA upper threshold of 90 Ų for oral CNS drugs. In comparison, 3-methoxybenzamide (MW 151.17, logP ~1.1) is a significantly less lipophilic, smaller molecule with a narrower antibacterial spectrum and limited CNS drug-likeness [1]. The target compound's higher logP and larger molecular size predict improved membrane partitioning while maintaining acceptable CNS property space, differentiating it from the smaller, less lipophilic 3-methoxybenzamide progenitor.

BBB penetration lipophilic efficiency CNS drug design physicochemical profiling

Pharmacophoric Compatibility with Benzamide Kinase Inhibitor and Phosphodiesterase Inhibitor Chemotypes

The N-aryl benzamide scaffold of N-(3-ethoxyphenyl)-4-methoxybenzamide is a recognized pharmacophore in multiple therapeutically validated inhibitor classes. 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (a direct structural analog sharing the 4-methoxybenzamide core with an alkoxy N-aryl substituent) demonstrated exceptional potency as a selective type IV phosphodiesterase inhibitor in antiasthmatic models [1]. Separately, N-aryl benzamides containing 4-methoxybenzamide substructures have been disclosed as TrkA kinase inhibitors with IC50 values as low as 0.1 nM in LanthaScreen Eu kinase binding assays [2]. This pharmacophoric precedent establishes that the 4-methoxy-N-arylbenzamide scaffold, when appropriately substituted, engages ATP-binding pockets of kinases and phosphodiesterases. The target compound's specific substitution pattern—3-ethoxy on the N-phenyl ring and 4-methoxy on the benzoyl ring—represents a distinct chemical space within this pharmacophore class that has not been exhaustively explored in published kinase or PDE inhibitor programs, offering differentiation from more extensively characterized analogs such as 3-(cyclopentyloxy)-4-methoxybenzamides [1][2].

kinase inhibition phosphodiesterase benzamide pharmacophore drug repurposing

Summary of Procurement-Relevant Differentiation from Closest Analogs

N-(3-Ethoxyphenyl)-4-methoxybenzamide presents a differentiated profile relative to its closest accessible analogs. Versus the para-ethoxy positional isomer, it offers higher computed lipophilicity (Δ logP = +0.24–0.35) and lower TPSA (Δ = −10 Ų), predicting enhanced membrane permeability . Versus N-(3-ethoxyphenyl)benzamide, the 4-methoxy substituent redirects target engagement from cholinesterase/nucleotidase toward CYP1B1 inhibition (IC50 = 900 nM) with >11-fold selectivity over CYP3A4 [1][2]. Within the broader 3-alkoxybenzamide antibacterial class, published SAR confirms that 3-alkoxy substitution confers broader-spectrum anti-staphylococcal and anti-bacillus activity than alternative 3-position modifications [3]. These three differentiation axes—positional isomerism, substituent-dependent target engagement, and subclass-level antibacterial spectrum—provide a quantifiable basis for selecting this compound over its closest commercially available analogs in focused screening collections.

procurement differentiation screening library selection compound prioritization

Recommended Research and Industrial Application Scenarios for N-(3-Ethoxyphenyl)-4-methoxybenzamide


CYP1B1-Focused Cancer Metabolism Screening Programs

The compound's moderate CYP1B1 inhibitory activity (IC50 = 900 nM) with >11-fold selectivity over CYP3A4 (IC50 > 10,000 nM) [1] supports its use as a tool compound or screening hit in programs targeting CYP1B1, a cytochrome P450 isoform overexpressed in multiple tumor types and implicated in cancer drug resistance. Its selectivity profile minimizes confounding CYP3A4-mediated off-target effects, making it suitable for cell-based CYP1B1 functional assays where CYP3A4 background activity must be controlled. Procurement of this compound is recommended for academic and industrial oncology groups investigating CYP1B1-mediated prodrug activation or resistance mechanisms.

CNS-Penetrant Antibacterial Screening Collections Targeting FtsZ

The compound combines the 3-alkoxybenzamide antibacterial pharmacophore [2] with computed CNS drug-likeness properties (logP = 3.46, TPSA = 38.0 Ų) and scaffold-level precedent for blood–brain barrier penetration . This makes it a relevant inclusion in focused screening libraries targeting bacterial infections of the CNS (e.g., bacterial meningitis, brain abscesses) where FtsZ inhibition is the mechanism of interest. Industrial antibacterial discovery programs that have historically been limited by poor CNS penetration of benzamide FtsZ inhibitors may find this compound's property profile advantageous for hit expansion.

Kinase and Phosphodiesterase Inhibitor Hit Identification Using Privileged Benzamide Scaffolds

The 4-methoxy-N-arylbenzamide core is a validated kinase and phosphodiesterase inhibitor pharmacophore [3][4]. The target compound's specific 3-ethoxy/4-methoxy substitution pattern is unexplored in published potent inhibitor series, offering potential for novel intellectual property. Pharmaceutical and biotechnology screening groups running kinase panel assays, PDE isoform screens, or phenotypic cell-based assays may select this compound as a chemically tractable, commercially available entry point for hit-to-lead optimization campaigns targeting kinases or PDEs where existing chemotypes face selectivity or IP challenges.

Physicochemical Property-Based Compound Library Diversification

The quantifiable logP and TPSA differentiation (Δ logP = +0.24–0.35, Δ TPSA = −10 Ų) between the meta-ethoxy target compound and its para-ethoxy positional isomer makes this compound valuable for screening library diversification strategies that systematically explore the impact of substitution position on membrane permeability and target engagement. Compound management groups and medicinal chemistry teams building property-diverse benzamide screening subsets for lead generation can use this pair of positional isomers to probe the structure–property–activity relationship of ethoxy substitution orientation without altering molecular formula.

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